1-Benzyl-4,4-difluorocyclohexan-1-amine
Description
Properties
Molecular Formula |
C13H17F2N |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
1-benzyl-4,4-difluorocyclohexan-1-amine |
InChI |
InChI=1S/C13H17F2N/c14-13(15)8-6-12(16,7-9-13)10-11-4-2-1-3-5-11/h1-5H,6-10,16H2 |
InChI Key |
FPCNCWWVTVUIHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1(CC2=CC=CC=C2)N)(F)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Benzyl 4,4 Difluorocyclohexan 1 Amine
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comdeanfrancispress.com For 1-benzyl-4,4-difluorocyclohexan-1-amine, three primary disconnections guide the synthetic strategy: the carbon-nitrogen bond of the benzylamine (B48309) group, the carbon-fluorine bonds of the geminal difluoro moiety, and the carbon-carbon bonds forming the cyclohexane (B81311) ring.
The most logical disconnections are:
C-N bond disconnection: This breaks the molecule into a 4,4-difluorocyclohexyl amine precursor and a benzyl (B1604629) group, or more commonly, into 4,4-difluorocyclohexanone (B151909) and benzylamine, suggesting a reductive amination approach.
C-F bond disconnection: This points to a precursor molecule such as 4-oxocyclohexan-1-amine or a related ketone that can undergo fluorination.
C-C bond disconnection (within the ring): This approach involves building the six-membered ring from acyclic or smaller cyclic precursors, for example, through a cycloaddition reaction.
The geminal difluoro group is a key structural feature that imparts unique properties to the molecule. Several methods exist for its introduction onto a cyclic framework.
Deoxofluorination of Ketones: The most direct and widely used method for synthesizing gem-difluorocycloalkanes is the deoxofluorination of the corresponding ketone. researchgate.net Reagents such as diethylaminosulfur trifluoride (DAST) are frequently employed for this transformation on cyclic keto esters. researchgate.net This approach would involve the conversion of a 4-oxocyclohexane derivative into the 4,4-difluoro target. While effective, the synthesis of gem-difluorocyclobutanes from the corresponding ketone highlights potential challenges, such as undesired elimination of hydrogen fluoride, which can sometimes be mitigated by using specific reagents like organolanthanum complexes. acs.orgacs.org
Cycloaddition Reactions: The gem-difluoro moiety can also be incorporated as part of a building block in a cycloaddition reaction. The [2+1] cycloaddition of an alkene with a difluorocarbene source is a major approach for constructing gem-difluorocyclopropanes and can be conceptually extended to other ring systems. researchgate.net Classic difluorocarbene sources include sodium chlorodifluoroacetate (ClCF2COONa), while newer reagents like Ruppert-Prakash reagents (e.g., TMSCF3) are also gaining prominence. researchgate.net
β-Fluoride Elimination: An alternative strategy involves the synthesis of gem-difluoro olefins through processes like palladium-catalyzed C-H functionalization followed by β-fluoride elimination, which can then be further manipulated to form the saturated cyclohexane ring. nih.gov
The construction of the six-membered carbocyclic core is a fundamental step in the synthesis.
Cycloaddition Reactions: The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming highly functionalized six-membered rings. mdpi.comnih.gov For instance, the reaction of a diene with a suitable dienophile can generate a cyclohexene derivative that can be subsequently hydrogenated and functionalized. Danishefsky's diene, for example, has been shown to react efficiently under mild conditions to yield highly functionalized cyclohexene systems. mdpi.com
Annulation Reactions: Classic methods like the Robinson annulation provide a robust route to substituted cyclohexenones, which serve as versatile intermediates for further functionalization. nih.gov
Tandem Catalysis: Modern approaches include tandem carbene and photoredox-catalyzed strategies that enable a formal [5+1] cycloaddition, offering a convergent route to complex cycloalkanone products under mild conditions. nih.gov
The final key transformation is the introduction of the benzylamine moiety at the C1 position of the cyclohexane ring.
Reductive Amination: This is one of the most efficient and common methods for forming C-N bonds. pearson.com The reaction involves the condensation of a ketone (in this case, 4,4-difluorocyclohexanone) with an amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the target amine. pearson.commdpi.com Common reducing agents include sodium borohydride or sodium cyanoborohydride. pearson.com A procedure for the reductive amination of 4,4-difluorocyclohexanone with a primary amine using sodium borohydride has been described, providing a direct precedent for this transformation. rsc.org Gold-catalyzed reductive amination of cyclohexanone with benzylamine has also been investigated. d-nb.info
Gabriel Synthesis: This classic method involves the reaction of the potassium salt of phthalimide with an appropriate alkyl halide, followed by hydrazinolysis to release the primary amine. researchgate.net In this context, it would require a precursor like 1-halo-4,4-difluorocyclohexane, which would be alkylated with potassium phthalimide. This route is effective for producing pure primary amines without secondary or tertiary amine byproducts. researchgate.net
Reduction of Hydrobenzamides: An indirect method involves the reaction of aromatic aldehydes with aqueous ammonia (B1221849) to form hydrobenzamides, which can then be reduced with sodium borohydride to produce a mixture of primary and secondary benzylamines. ias.ac.in
Established Synthetic Routes and Their Academic Evaluation
Based on the retrosynthetic analysis, the most convergent and practical synthetic routes often begin with a pre-formed cyclohexane ring that is subsequently functionalized.
A highly logical and efficient strategy commences with 4,4-difluorocyclohexanone as a key intermediate. This precursor already contains the required gem-difluoro moiety at the correct position. The synthesis is completed by introducing the benzylamine group at the C1 position via reductive amination.
The reaction proceeds by mixing 4,4-difluorocyclohexanone with benzylamine, often in the presence of a Lewis acid like Ti(i-PrO)4 to facilitate imine formation, followed by reduction with a hydride source such as sodium borohydride (NaBH4) in an alcoholic solvent. rsc.org
| Reactant 1 | Reactant 2 | Key Reagents | Solvent | Outcome | Reference |
|---|---|---|---|---|---|
| 4,4-Difluorocyclohexanone | Primary Amine | Ti(i-PrO)4, NaBH4 | Ethanol | N-alkyl-4,4-difluorocyclohexan-1-amine | rsc.org |
| Cyclohexanone | Benzylamine | NaBH4 | (Not specified) | N-benzylcyclohexyamine | d-nb.info |
| Cyclohexanone | Ammonia (NH3) | H2, Rh-Ni/SiO2 catalyst | Cyclohexane | Cyclohexylamine (B46788) (Primary Amine) | mdpi.com |
This approach is advantageous due to the commercial availability of starting materials and the high efficiency typically associated with reductive amination reactions.
An alternative, though more complex and less direct, academic approach could be envisioned starting from a cyclohexanone precursor and involving a nucleophilic trifluoromethylation step. This pathway is theoretically challenging for producing the desired 4,4-difluoro isomer but is explored here as an academic evaluation.
The initial step involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of cyclohexanone. wikipedia.org A common reagent for this transformation is trifluoromethyltrimethylsilane (TMSCF3), known as Ruppert's reagent, activated by a fluoride source like tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF). wikipedia.orgnih.govarkat-usa.org This reaction typically yields a 1-(trifluoromethyl)cyclohexanol derivative. nih.gov
| Substrate | CF3 Source | Activator | Solvent | Intermediate Product | Reference |
|---|---|---|---|---|---|
| Cyclohexanone | TMSCF3 | TBAF | THF | 1-(Trifluoromethyl)cyclohexan-1-ol | wikipedia.org |
| 4-t-butylcyclohexanone | TMSCF3 | cat. CsF | o-DCB | 4-t-butyl-1-(trifluoromethyl)cyclohexan-1-ol | nih.gov |
The subsequent conversion of the 1-trifluoromethyl-1-hydroxycyclohexane intermediate to the 1-amino-4,4-difluorocyclohexane backbone is not straightforward. It would require a series of complex chemical transformations, potentially involving rearrangements and multiple fluorination/defluorination steps, which are not well-established in the literature for this specific conversion. Therefore, while the initial nucleophilic trifluoromethylation of cyclohexanone is a well-documented reaction, its application in a synthetic route to 1-benzyl-4,4-difluorocyclohexan-1-amine is academically intriguing but likely impractical compared to the more direct deoxofluorination and reductive amination sequence.
Cyclohexanone Functionalization-Based Approaches
Deoxyfluorination Reactions with Specific Reagents
Deoxyfluorination of a ketone precursor, specifically N-benzyl-4-oxocyclohexan-1-amine, represents a direct and common strategy for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine. This transformation involves the replacement of a carbonyl oxygen with two fluorine atoms. Several reagents have been developed for this purpose, each with its own set of characteristics regarding reactivity, stability, and selectivity.
Prominent among these are sulfur-based fluorinating agents such as Diethylaminosulfur Trifluoride (DAST) and its more thermally stable analogue, Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®). These reagents are effective for the conversion of aldehydes and ketones to their corresponding gem-difluorides. The reaction generally proceeds via the activation of the carbonyl group by the reagent, followed by nucleophilic fluoride delivery. While DAST is a widely used reagent, its thermal instability can be a significant drawback, posing safety risks, especially on a larger scale. Deoxo-Fluor® was developed to address this issue, offering enhanced thermal stability and often providing superior performance.
More recently, 2-pyridinesulfonyl fluoride (PyFluor) has emerged as a low-cost, stable, and highly selective deoxyfluorination reagent. A key advantage of PyFluor is its ability to minimize the formation of elimination byproducts, which can often complicate purification in reactions involving DAST or Deoxo-Fluor®. PyFluor typically requires the presence of a strong, non-nucleophilic base, such as DBU, to facilitate the reaction. Its operational simplicity and safety profile make it an attractive option for modern synthetic chemistry.
The choice of deoxyfluorination reagent can significantly impact the yield and purity of the desired gem-difluorinated product. The table below summarizes the general characteristics and typical reaction conditions for these reagents in the context of converting cyclic ketones to gem-difluorides.
| Reagent | Abbreviation | Typical Reaction Conditions | Key Advantages | Potential Drawbacks |
|---|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Inert solvent (e.g., DCM), often at low to ambient temperature. | Well-established reagent with broad applicability. | Thermally unstable, potential for elimination side products. |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Inert solvent (e.g., DCM), can often be used at higher temperatures than DAST. | More thermally stable than DAST, often higher yielding. nih.govrsc.orgenamine.netorgsyn.org | Higher cost, can still produce byproducts. |
| 2-Pyridinesulfonyl Fluoride | PyFluor | Inert solvent (e.g., toluene), requires a strong, non-nucleophilic base (e.g., DBU). organic-chemistry.orgucla.eduacsgcipr.org | High thermal stability, low cost, high selectivity against elimination. enamine.netorganic-chemistry.orgucla.eduacsgcipr.org | Requires a stoichiometric amount of a strong base. |
Reductive Amination Strategies for Amine Formation
An alternative and highly convergent approach to 1-Benzyl-4,4-difluorocyclohexan-1-amine is the reductive amination of 4,4-difluorocyclohexanone with benzylamine. This one-pot reaction combines the formation of an imine intermediate from the ketone and amine, followed by its in-situ reduction to the target amine. This method is advantageous as it avoids the isolation of the often-unstable imine intermediate.
The success of a reductive amination reaction is highly dependent on the choice of the reducing agent and, if applicable, the catalyst. A widely used and effective reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃). researchgate.netcommonorganicchemistry.comorganic-chemistry.orgscribd.comchemicalbook.com It is a mild and selective reagent that can reduce the iminium ion intermediate in preference to the starting ketone, thus minimizing the formation of the corresponding alcohol byproduct. researchgate.netorganic-chemistry.orgchemicalbook.com The reaction is typically carried out in aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
In addition to stoichiometric reducing agents, catalytic hydrogenation offers a greener and more atom-economical alternative. Various catalyst systems have been explored for the reductive amination of cyclohexanones. For instance, gold catalysts supported on metal oxides like TiO₂ and CeO₂/TiO₂ have shown good activity and selectivity in the reductive amination of cyclohexanone with benzylamine under hydrogen pressure. researchgate.net Bimetallic catalysts, such as Rh-Ni supported on silica, have also demonstrated high efficiency for the reductive amination of cyclohexanone. organic-chemistry.org The optimization of reaction conditions, including temperature, pressure, solvent, and catalyst loading, is crucial for achieving high yields and selectivity.
The following table provides an overview of different catalyst systems and reaction conditions that have been reported for the reductive amination of cyclohexanone derivatives.
| Catalyst/Reducing Agent | Amine | Solvent | Temperature (°C) | Pressure (bar H₂) | Yield (%) |
|---|---|---|---|---|---|
| Au/TiO₂ (4 wt%) | Benzylamine | Toluene | 100 | 30 | 72 |
| Au/CeO₂/TiO₂ (4 wt%) | Benzylamine | Toluene | 100 | 30 | 79 |
| Rh/SiO₂ | Ammonia | - | - | - | 83.4 (conversion) |
| 2 wt% Ni-Rh/SiO₂ | Ammonia | - | - | - | 99.8 (conversion) |
| Sodium Triacetoxyborohydride | Various primary and secondary amines | DCE, THF | Room Temperature | - | Generally high |
Chemo- and regioselectivity are important aspects to consider in reductive amination reactions, especially with substrates bearing multiple functional groups. In the case of the reductive amination of 4,4-difluorocyclohexanone with benzylamine, the primary chemoselectivity challenge is to favor the reduction of the in-situ formed iminium ion over the reduction of the ketone carbonyl group. As mentioned, the use of mild and selective reducing agents like sodium triacetoxyborohydride is key to addressing this challenge. researchgate.netorganic-chemistry.orgchemicalbook.com
Regioselectivity is generally not a concern in the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine via this route, as the starting ketone is symmetrical. However, in cases where unsymmetrical difluorinated cyclohexanones are used, the regioselectivity of the amine addition to the carbonyl group would need to be considered. Steric and electronic factors of the substituents on the cyclohexanone ring would influence the position of the amine attack.
Modular and Multi-Component Approaches for Scaffold Assembly
Modular and multi-component reactions (MCRs) offer powerful strategies for the rapid assembly of complex molecules from simple and readily available starting materials. rsc.orgchemrxiv.orgresearchgate.netnih.govresearchgate.netnih.gov These approaches are characterized by high atom economy and operational simplicity, making them highly attractive for the synthesis of compound libraries for drug discovery.
A modular synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine could be envisioned starting from simpler building blocks. For example, a three-component coupling reaction involving an amine, an aldehyde, and a source of the difluoromethyl group could be employed to construct a linear precursor, which could then undergo a cyclization reaction to form the desired cyclohexyl scaffold. rsc.orgchemrxiv.org This approach allows for the introduction of diversity at multiple points in the synthesis by simply varying the starting components.
Multi-component reactions, such as the Ugi or Passerini reactions, are particularly well-suited for the rapid generation of molecular complexity. researchgate.netnih.gov While a direct MCR for the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine may not be readily apparent, these reactions could be used to generate highly functionalized intermediates that can be further elaborated to the target compound. For instance, an MCR could be used to construct a precursor containing the benzylamine moiety and a functionalized cyclohexane ring, which could then be subjected to a deoxyfluorination reaction.
Emerging and Novel Synthetic Technologies
The field of organic synthesis is constantly evolving, with new technologies and methodologies being developed to address the challenges of modern chemistry. These emerging technologies often offer milder reaction conditions, higher efficiency, and improved sustainability compared to traditional methods.
Photoredox Catalysis in Difluorinated Amine Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of chemical transformations under mild and environmentally benign conditions. nih.govresearchgate.netresearchgate.netnih.gov This technology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, leading to the formation of highly reactive radical intermediates.
In the context of synthesizing difluorinated amines, photoredox catalysis can be employed in several ways. For example, it can be used to generate gem-difluoroalkyl radicals from suitable precursors, which can then be incorporated into organic molecules. nih.gov Furthermore, photoredox-catalyzed cyclization reactions of appropriately functionalized precursors can be a powerful strategy for the construction of cyclic difluorinated amines. rsc.orgchemrxiv.org A modular approach combining a three-component coupling to form a bromodifluoroethylamine precursor followed by a photoredox-catalyzed cyclization has been reported for the synthesis of cyclic β-difluoroamines. rsc.orgchemrxiv.org This strategy offers a concise and flexible route to these valuable building blocks.
The application of photoredox catalysis to the synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine could involve the generation of a difluorinated radical that adds to a suitable cyclohexene precursor, or the cyclization of a linear precursor containing the benzylamine and difluoromethyl moieties. The mild reaction conditions and high functional group tolerance of photoredox catalysis make it a promising avenue for the development of novel and efficient syntheses of this and related compounds.
Stereoselective Synthesis of Fluorinated Cyclohexanamines
The creation of specific stereoisomers of fluorinated cyclohexanamines is crucial, as biological activity is often dependent on the precise three-dimensional arrangement of atoms. While the target molecule, 1-Benzyl-4,4-difluorocyclohexan-1-amine, does not have a chiral center at the C1 position due to the presence of the benzyl and amine groups on the same carbon, stereoselectivity becomes critical when other substituents are present on the cyclohexane ring or when synthesizing chiral analogues.
Methodologies for generating chiral centers at carbon-fluorine (C-F) positions often rely on the stereoselective introduction of fluorine or the stereoselective modification of monofluorinated compounds. semanticscholar.org For cyclohexane systems, achieving high stereoselectivity is challenging. One approach involves the desymmetrization of geminal difluoroalkanes using frustrated Lewis pairs (FLP) where a chiral Lewis base is employed. This method can produce diastereomeric sulfonium salts in high yields and good diastereomeric ratios (up to 95:5). semanticscholar.orgnih.gov Subsequent nucleophilic substitution can then proceed with high stereospecificity. The use of enantiopure chiral Lewis bases allows for the transfer of the chiral fluorocarbon fragment, leading to enantioenriched products that are otherwise difficult to access. semanticscholar.org
Another strategy involves the synthesis of fluorinated cyclohexylamine building blocks from readily available starting materials. For instance, a multi-step synthesis starting from the Birch reduction of benzonitrile, followed by epoxidation and hydrofluorination ring-opening reactions, can produce various stereoisomers of tetrafluorocyclohexylamines. nih.govresearchgate.net The stereochemical outcome of such syntheses is highly dependent on the reaction conditions and the stereochemistry of the intermediate epoxides and fluorohydrins. nih.gov
Table 1: Comparison of Stereoselective Fluorination Approaches for Cyclohexane Analogs
| Method | Key Features | Stereoselectivity | Advantages | Challenges |
|---|---|---|---|---|
| Frustrated Lewis Pair (FLP) Desymmetrization | Uses chiral Lewis bases to activate one C-F bond in a gem-difluoro group. semanticscholar.org | Moderate to good diastereoselectivity (up to 95:5 dr). nih.gov | Access to enantioenriched fluorocarbons. nih.gov | Substrate-dependent; less effective for non-benzylic systems. nih.gov |
| Multi-step Synthesis from Cyclic Precursors | Involves sequential reactions like epoxidation and ring-opening with fluorine sources. nih.gov | Outcome depends on the stereochemistry of intermediates. nih.gov | Can generate a variety of stereoisomers. nih.gov | Often requires multiple steps and chromatographic separation of isomers. nih.gov |
| Catalyst-Controlled C-H Functionalization | Uses catalysts to achieve site-selective and stereoselective C-H functionalization on a pre-formed ring. nih.gov | Can be highly site- and stereoselective. nih.gov | Bypasses the need for pre-installed functional groups. researchgate.net | Catalyst development is complex; selectivity can be poor for some cyclic alkanes. nih.gov |
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and active pharmaceutical ingredients, offering significant advantages over traditional batch processing. researchgate.net This is particularly true for fluorination reactions, which often involve hazardous reagents, high exothermicity, and scalability issues. researchgate.net Continuous-flow microreactors provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved safety, efficiency, and product consistency. beilstein-journals.orgdurham.ac.uk
The use of flow systems is advantageous for handling hazardous fluorinating agents like elemental fluorine (F₂) or diethylaminosulfur trifluoride (DAST). beilstein-journals.orgdurham.ac.uk The small internal volume of microreactors minimizes the risk associated with highly reactive or unstable intermediates. For instance, direct fluorination with F₂ gas, which is difficult to control in batch reactors, can be accomplished selectively in a flow system. beilstein-journals.org Similarly, the application of DAST for converting alcohols to their corresponding fluoro derivatives can be safely managed in a continuous-flow setup. beilstein-journals.org
Key benefits of applying flow chemistry to the synthesis of fluorinated amines include:
Enhanced Safety: Contained systems allow for the safe handling of toxic and corrosive fluorinating reagents. vapourtec.com
Improved Heat Transfer: The high surface-area-to-volume ratio of microreactors enables efficient dissipation of heat, preventing thermal runaways in exothermic fluorination reactions. cell.com
Scalability: Large-scale production can be achieved by operating the flow system for extended periods ("numbering-up") rather than increasing the reactor size ("scaling-up"), which can be problematic for hazardous reactions. chemistryviews.org
Telescoped Reactions: Multi-step syntheses can be streamlined by connecting multiple reactor modules, eliminating the need for isolating and purifying intermediates. durham.ac.uk This is particularly beneficial for processes involving unstable intermediates. cell.com
A potential flow synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine could involve the continuous fluorination of a suitable precursor, such as 1-Benzyl-4-oxocyclohexan-1-amine, followed by in-line purification to remove by-products and excess reagents. durham.ac.uk
Synthetic Challenges and Innovative Solutions
The synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine presents several significant challenges related to selectivity, steric effects, and by-product formation.
Regioselectivity Control in Fluorination Reactions
Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org In the synthesis of fluorinated cyclohexanes, controlling the position of fluorine atom introduction is a major challenge, especially in highly functionalized molecules. nih.gov The fluorination of cycloalkane diols, for example, is highly substrate-dependent, with the stereochemical arrangement of existing functional groups strongly influencing the reaction's outcome. nih.gov
In reactions designed to introduce fluorine, such as the deoxyfluorination of alcohols, undesired regioisomers can form. nih.gov For instance, studies on the Pd-catalyzed fluorination of cyclic vinyl triflates have shown that the formation of regioisomeric products can be a significant issue, often due to the generation of intermediates like Pd-benzyne complexes. nih.gov
Innovative Solutions:
Catalyst and Ligand Development: The development of new catalysts and ligands can improve regioselectivity. In Pd-catalyzed fluorinations, catalysts with specific ligands have been shown to enable aromatic fluorination with higher degrees of regioselectivity. nih.gov
Use of Additives: The addition of substoichiometric quantities of certain reagents can dramatically alter the reaction pathway and improve selectivity. For example, the addition of TESCF₃ in the Pd-catalyzed fluorination of cyclic vinyl triflates was found to significantly enhance the regioselectivity by preventing the formation of undesired cyclohexyne complexes. nih.gov
Fluorinate-Then-Reduce Strategy: A novel approach involves modifying the substrate through fluorination first to control the regiochemistry of a subsequent reduction reaction. This strategy allows for the preparation of isomers that are not accessible through direct reaction pathways. nih.gov
Overcoming Steric Hindrance in Substituted Cyclohexanes
Steric hindrance is the slowing of chemical reactions due to steric bulk. khanacademy.org In cyclohexane systems, the conformation of the ring and its substituents plays a critical role. Substituents prefer to occupy the more spacious equatorial position to minimize unfavorable steric interactions, particularly 1,3-diaxial interactions with other axial groups. libretexts.orglibretexts.orgopenstax.org The presence of bulky groups, such as the benzyl group in the target molecule, can significantly influence the reactivity of the cyclohexane ring.
The introduction of the benzyl and amine groups at the C1 position and the two fluorine atoms at the C4 position creates a sterically demanding environment. Subsequent reactions on the ring must overcome the steric shielding provided by these substituents. For instance, reactions at positions adjacent to the quaternary center (C2 and C6) would be sterically hindered.
Innovative Solutions:
Catalyst-Controlled Functionalization: Dirhodium catalysts have been used to achieve highly site-selective C-H functionalization in substituted cyclohexanes, overcoming the inherent reactivity preferences of the substrate. researchgate.net This approach can direct reactions to less sterically accessible positions.
Conformational Control: By choosing appropriate reaction conditions or modifying the substrate, it's possible to lock the cyclohexane ring into a specific conformation that exposes the desired reaction site. However, the chair conformation is generally the most stable. msu.edulibretexts.org
Staged Introduction of Substituents: A synthetic route that introduces the bulkiest groups later in the sequence can mitigate steric hindrance in earlier steps. For the target molecule, this might involve constructing the substituted cyclohexane ring first and introducing the benzyl group in a later step.
Minimization of By-product Formation
The synthesis of selectively fluorinated cyclohexanes is often complicated by the formation of unwanted by-products through rearrangement and elimination reactions. core.ac.uk Deoxyfluorination reactions using hydrogen fluoride reagents are particularly susceptible to these side reactions.
One common issue is the involvement of neighboring groups in the reaction mechanism. For example, the presence of a vicinal phenyl substituent on a cyclohexane ring can lead to aryl migrations via phenonium ion intermediates during deoxyfluorination, resulting in rearranged products. core.ac.uk Elimination reactions to form alkenes are also a common side reaction, especially under harsh fluorinating conditions.
Table 2: Common By-products in Cyclohexane Fluorination and Mitigation Strategies
| By-product Type | Formation Mechanism | Mitigation Strategy |
|---|---|---|
| Rearranged Products | Neighboring group participation (e.g., phenonium ion formation). core.ac.uk | - Use of milder fluorinating agents (e.g., Deoxofluor, DAST). nih.gov- Careful selection of substrate to avoid participating groups near the reaction center. core.ac.uk |
| Elimination Products (Alkenes) | E1 or E2 elimination of a leaving group and a proton. | - Use of non-basic fluorinating agents.- Lower reaction temperatures. |
| Over-fluorinated Products | Reaction of multiple sites with the fluorinating agent. | - Use of stoichiometric amounts of the fluorinating agent.- Employing flow chemistry for precise control of reagent addition and reaction time. chemistryviews.org |
| Cyclohexadiene Amino Esters | Intramolecular cyclization followed by elimination. nih.gov | - Protecting group strategies to block intramolecular reactions.- Optimization of reaction conditions (e.g., reagent equivalents, temperature). nih.gov |
By carefully selecting reagents, controlling reaction conditions, and employing modern techniques like flow chemistry, the formation of these by-products can be minimized, leading to a more efficient and cleaner synthesis of 1-Benzyl-4,4-difluorocyclohexan-1-amine.
Reactivity and Derivatization Studies of 1 Benzyl 4,4 Difluorocyclohexan 1 Amine
Reactivity of the Amine Functionality
The primary amine group is the most reactive site on 1-Benzyl-4,4-difluorocyclohexan-1-amine, readily participating in reactions typical of primary amines, such as acylation, sulfonylation, alkylation, and amide formation.
The nucleophilic nitrogen atom of 1-Benzyl-4,4-difluorocyclohexan-1-amine can attack electrophilic acyl and sulfonyl chlorides, leading to the formation of amides and sulfonamides, respectively.
Acylation: The reaction with acyl chlorides, often performed under Schotten-Baumann conditions, involves the use of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion. fishersci.co.uk This method is a standard procedure for converting primary amines into their corresponding N-acyl derivatives. Similarly, carboxylic acid anhydrides can be used as acylating agents. fishersci.co.uk
Sulfonylation: The formation of sulfonamides is achieved by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, typically in the presence of a base like pyridine. A one-pot synthesis method involves the in situ preparation of sulfonyl chlorides from thiols, which then react with the amine in the same vessel. researchgate.net
The table below illustrates typical conditions for these transformations, which are applicable to 1-Benzyl-4,4-difluorocyclohexan-1-amine.
| Reaction Type | Reagent | Base | Solvent | General Conditions |
| Acylation | Acyl Chloride | Pyridine or Tertiary Amine (e.g., DIEA) | Aprotic (e.g., DCM, THF) | Room temperature, 1-16 hours fishersci.co.uk |
| Acylation | Acid Anhydride | Base (optional) | Aprotic (e.g., DCM, THF) | Room temperature to reflux fishersci.co.uk |
| Sulfonylation | Sulfonyl Chloride | Pyridine or Aqueous Base | Aprotic or Biphasic System | Room temperature researchgate.net |
N-Alkylation: Direct alkylation of the primary amine of 1-Benzyl-4,4-difluorocyclohexan-1-amine with alkyl halides can be challenging. A significant drawback of this approach is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov A prominent side reaction in the alkylation of benzylamines is the formation of dibenzylamine (B1670424) derivatives. nih.gov
Reductive Alkylation (Reductive Amination): A more controlled method for producing N-alkylated derivatives is reductive amination. This process involves the reaction of the amine with a ketone or aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine. This method avoids the issue of overalkylation common in direct alkylation. While specific studies on 1-Benzyl-4,4-difluorocyclohexan-1-amine are not detailed, this general methodology is a cornerstone of amine synthesis. nih.gov
Recent advancements have also explored the α-difluoroalkylation of benzyl (B1604629) amines using trifluoromethylarenes, offering a novel pathway to medicinally relevant α-difluoroalkylated amines. nih.govresearchgate.net
Amide Formation: The synthesis of amides from 1-Benzyl-4,4-difluorocyclohexan-1-amine and a carboxylic acid is a fundamental transformation. researchgate.net Due to the unfavorable acid-base reaction between a carboxylic acid and an amine, coupling reagents are typically required to activate the carboxylic acid. fishersci.co.uk These reagents convert the hydroxyl group of the acid into a better leaving group, facilitating nucleophilic attack by the amine.
Commonly used coupling reagents and methods are summarized in the table below.
| Coupling Reagent Class | Examples | Mechanism |
| Carbodiimides | DCC, DIC, EDC | Reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.co.uk |
| Phosphonium Salts | BOP, PyBOP | Generates an activated acyloxy-phosphonium species. nih.gov |
| Uranium/Guanidinium Salts | HBTU, HATU, HCTU | Forms an activated ester intermediate, often with minimal side reactions. fishersci.co.uk |
Other Nitrogen-Containing Derivatives: The primary amine serves as a versatile handle for synthesizing a wide array of nitrogen-containing compounds. Nitrogen heterocycles are particularly significant in medicinal chemistry, and the amine functionality of 1-Benzyl-4,4-difluorocyclohexan-1-amine could be used as a key building block in their synthesis. nih.gov For instance, it could be incorporated into pyrazole, pyrimidine, or triazole ring systems through multi-step synthetic sequences.
Chemical Transformations at the Cyclohexane (B81311) Ring
The cyclohexane ring of 1-Benzyl-4,4-difluorocyclohexan-1-amine is relatively robust, with the gem-difluoro group imparting specific electronic properties.
The gem-difluoro group on the cyclohexane ring is generally chemically stable and resistant to transformation under standard conditions. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry. Reactions such as fluorine exchange or activation are typically challenging and require harsh conditions or specialized reagents that are not commonly employed in routine synthesis. The introduction of fluorine atoms into molecules is known to enhance metabolic stability and lipophilicity, properties that are often desirable in medicinal chemistry. researchgate.net While methods exist for the defluorinative alkylation of trifluoromethyl groups, the reactivity of the gem-difluoroalkane moiety in this specific saturated ring system is expected to be low. researchgate.net
Direct functionalization of the other C-H bonds on the cyclohexane ring of 1-Benzyl-4,4-difluorocyclohexan-1-amine is not well-documented in the literature. The saturated nature of the alkane ring makes it generally unreactive towards many reagents. Any potential functionalization, such as free-radical halogenation, would likely be unselective and yield a complex mixture of products. The presence of the bulky benzylamine (B48309) group and the electron-withdrawing difluoro group would influence the regioselectivity of such reactions, but specific methodologies for controlled functionalization at the C2, C3, C5, or C6 positions have not been established for this particular molecule.
Reactivity of the Benzyl Moiety
The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) group, presents two primary sites for chemical modification: the aromatic ring and the benzylic carbon of the side-chain.
The benzylamine substituent attached to the aromatic ring is an activating group and an ortho, para-director for electrophilic aromatic substitution (EAS) reactions. The nitrogen atom's lone pair of electrons can be delocalized into the benzene ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more nucleophilic and susceptible to attack by electrophiles at these positions. msu.edulibretexts.org However, under strongly acidic conditions, the amine nitrogen can be protonated, forming an ammonium salt. The -CH2-NH2R+ group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect. Therefore, the outcome of electrophilic aromatic substitution reactions is highly dependent on the reaction conditions.
Common electrophilic aromatic substitution reactions that could be applied to the benzyl moiety of 1-Benzyl-4,4-difluorocyclohexan-1-amine include:
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring can be achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com Under non-protonating conditions, this would be expected to yield a mixture of ortho- and para-nitro-substituted products.
Halogenation: The incorporation of halogen atoms (e.g., Br, Cl) can be accomplished using a halogen in the presence of a Lewis acid catalyst, such as FeBr3 or AlCl3. byjus.com This would also be expected to result in ortho and para substitution.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the formation of new carbon-carbon bonds on the aromatic ring. masterorganicchemistry.com Friedel-Crafts alkylation introduces an alkyl group, while acylation introduces an acyl group. These reactions are typically catalyzed by a strong Lewis acid.
The regioselectivity of these reactions is illustrated in the following table:
| Reaction | Reagents | Predicted Major Products (under non-protonating conditions) |
| Nitration | HNO₃, H₂SO₄ | 1-(4-nitrobenzyl)-4,4-difluorocyclohexan-1-amine |
| 1-(2-nitrobenzyl)-4,4-difluorocyclohexan-1-amine | ||
| Bromination | Br₂, FeBr₃ | 1-(4-bromobenzyl)-4,4-difluorocyclohexan-1-amine |
| 1-(2-bromobenzyl)-4,4-difluorocyclohexan-1-amine | ||
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-acetylbenzyl)-4,4-difluorocyclohexan-1-amine |
| 1-(2-acetylbenzyl)-4,4-difluorocyclohexan-1-amine |
The benzylic position, the carbon atom directly attached to the benzene ring, exhibits enhanced reactivity due to the ability of the aromatic ring to stabilize radicals, carbocations, and carbanions formed at this site. wikipedia.orgkhanacademy.org This allows for selective functionalization of the side-chain.
Key reactions involving the benzylic side-chain include:
Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. wikipedia.org In the case of 1-Benzyl-4,4-difluorocyclohexan-1-amine, this would likely lead to cleavage of the benzylic C-N bond and oxidation of the benzyl group to benzoic acid.
Radical Halogenation: The benzylic hydrogens can be selectively replaced by halogens (e.g., bromine) under free radical conditions, for instance, using N-bromosuccinimide (NBS) in the presence of a radical initiator. This would yield 1-(α-bromobenzyl)-4,4-difluorocyclohexan-1-amine.
A summary of potential side-chain modifications is provided below:
| Reaction | Reagents | Predicted Product |
| Oxidation | KMnO₄, heat | Benzoic acid |
| Radical Bromination | NBS, radical initiator | 1-(α-bromobenzyl)-4,4-difluorocyclohexan-1-amine |
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of these reactions is crucial for predicting their outcomes and optimizing reaction conditions.
The mechanism of electrophilic aromatic substitution on the benzyl moiety of 1-Benzyl-4,4-difluorocyclohexan-1-amine is expected to follow the general, well-established two-step pathway. byjus.comuci.edu
Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the electron-rich π system of the benzene ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of attack. The stability of this intermediate is a key factor in determining the reaction rate.
Deprotonation: A base in the reaction mixture removes a proton from the sp3-hybridized carbon atom of the sigma complex, restoring the aromaticity of the ring and yielding the substituted product.
The resonance structures of the sigma complex for para-attack illustrate the delocalization of the positive charge, which is stabilized by the electron-donating character of the alkylamine substituent. Computational chemistry could be employed to model the transition states of these reactions, providing insights into the activation energies and the precise geometries of the reacting molecules. datapdf.comresearchgate.net
Kinetic studies of electrophilic aromatic substitution reactions on the benzyl group of 1-Benzyl-4,4-difluorocyclohexan-1-amine would provide quantitative data on its reactivity. The rate of reaction is typically determined by monitoring the disappearance of the starting material or the appearance of the product over time.
The rate law for these second-order reactions is generally expressed as:
Rate = k[Amine][Electrophile]
Where:
k is the rate constant
[Amine] is the concentration of 1-Benzyl-4,4-difluorocyclohexan-1-amine
[Electrophile] is the concentration of the electrophilic reagent
By systematically varying the concentrations of the reactants and the temperature, the rate constant and the activation parameters (enthalpy and entropy of activation) can be determined. magritek.comdnu.dp.ua These kinetic data would allow for a comparison of the reactivity of the benzyl group in this molecule to that in other substituted benzenes. For instance, the rate of nitration would be expected to be significantly faster than that of benzene due to the activating effect of the alkylamine substituent.
| Parameter | Description |
| Rate Constant (k) | A proportionality constant that relates the rate of a reaction to the concentrations of the reactants. |
| Activation Energy (Ea) | The minimum energy required for a reaction to occur. |
| Arrhenius Equation | Relates the rate constant to the activation energy and temperature: k = A * exp(-Ea/RT). |
Stereochemical and Conformational Analysis
Inherent Stereochemistry of the Cyclohexane (B81311) Ring
The cyclohexane ring is not a planar structure; its most stable arrangement is the chair conformation, which minimizes both angle strain and torsional strain by maintaining tetrahedral bond angles (approximately 109.5°) and staggering all adjacent C-H bonds. libretexts.org This chair conformation can undergo a rapid "ring flip" at room temperature, interconverting between two equivalent chair forms. libretexts.orgvu.nl In this process, all axial substituents become equatorial, and all equatorial substituents become axial. libretexts.orgresearchgate.net
The introduction of a geminal difluoro (CF₂) group at the C4 position of the cyclohexane ring significantly influences its conformational properties. Fluorine is a small but highly electronegative atom, and the C-F bond is highly polarized. These factors introduce stereoelectronic effects that can alter the geometry and stability of the chair conformation compared to non-fluorinated cyclohexane.
The primary influence of the CF₂ group is inductive, stemming from the high electronegativity of the fluorine atoms. nih.gov This electronic effect can subtly alter bond lengths and angles within the ring. Research on functionalized gem-difluorinated cycloalkanes has shown that the CF₂ moiety's influence on the basicity of amines is primarily defined by the inductive effect of the fluorine atoms. nih.gov While detailed structural analyses specifically for 1-benzyl-4,4-difluorocyclohexan-1-amine are not widely published, studies on related fluorinated cyclohexanes indicate that gem-difluorination generally does not enforce a dramatic deviation from the chair conformation but rather modifies its energetic landscape. researchgate.netresearchgate.net The chair conformation remains the favored state, but the energy barriers for interconversion and the relative stability of substituent orientations can be affected. nih.govnih.gov
In a substituted cyclohexane, the ring flip equilibrium typically favors the conformation where the largest substituent occupies the more spacious equatorial position to minimize steric hindrance, specifically 1,3-diaxial interactions. libretexts.orglibretexts.org For 1-Benzyl-4,4-difluorocyclohexan-1-amine, the C1 carbon bears both a benzyl (B1604629) group and an amine group. In a ring flip, one of these groups must be axial while the other is equatorial (assuming the ring is not part of another fused system).
The benzyl group is significantly bulkier than the amine group. Consequently, the conformational equilibrium will strongly favor the chair form where the benzyl group is in the equatorial position to avoid severe 1,3-diaxial steric strain with the axial hydrogens at C3 and C5. libretexts.org The amine group would therefore preferentially occupy the axial position.
The energy barrier to ring inversion is another critical parameter. For cyclohexane itself, this barrier is approximately 45 kJ/mol. libretexts.org The presence of the geminal difluoro group can modulate this barrier. While specific data for this compound is scarce, studies on fluorocyclohexane (B1294287) have established activation parameters for ring inversion, suggesting that fluorine substitution impacts the energy of the transition state (likely a twist-boat conformation). strath.ac.uk The strong C-F bonds and their electronic interactions can either raise or lower this barrier depending on their position.
| Substituent | A-Value (kJ/mol) in Cyclohexane | Note |
|---|---|---|
| -F | 0.3 | Represents the energy cost of placing a single fluorine in an axial position. libretexts.org |
| -NH₂ | ~1.4 | Approximate value for the amine group. |
| -CH₂C₆H₅ (Benzyl) | ~3.1 | Similar to a phenyl group, representing significant steric bulk. libretexts.org |
Stereogenic Centers and Isomerism
The C1 carbon atom of 1-Benzyl-4,4-difluorocyclohexan-1-amine is a stereogenic center because it is bonded to four different groups: an amine group (-NH₂), a benzyl group (-CH₂C₆H₅), the C2 carbon of the ring, and the C6 carbon of the ring. This chirality means the compound can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-1-benzyl-4,4-difluorocyclohexan-1-amine and (S)-1-benzyl-4,4-difluorocyclohexan-1-amine. These enantiomers have identical physical properties except for their interaction with plane-polarized light and other chiral molecules. A 1:1 mixture of these enantiomers is called a racemic mixture.
It is important to note that the nitrogen atom of the primary amine is typically not considered a stable stereocenter in acyclic or simple cyclic amines at room temperature. This is due to rapid pyramidal inversion, a process where the nitrogen atom and its substituents oscillate through a planar transition state, leading to rapid interconversion of its two pyramidal forms. scribd.comlibretexts.org The energy barrier for this inversion is very low, preventing the isolation of separate enantiomers based on nitrogen chirality alone under normal conditions. libretexts.org
To obtain enantiomerically pure forms of 1-Benzyl-4,4-difluorocyclohexan-1-amine, either chiral resolution of the racemic mixture or an enantioselective synthesis is required. wikipedia.org
Chiral Resolution: This process separates a racemic mixture into its constituent enantiomers. A common method for amines is the formation of diastereomeric salts. wikipedia.org The racemic amine is reacted with a single enantiomer of a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orgrsc.org This reaction produces a pair of diastereomeric salts ((R)-amine-(+)-acid and (S)-amine-(+)-acid), which have different physical properties, such as solubility. This difference allows for their separation by fractional crystallization. nih.gov After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine. wikipedia.org Another approach involves enzymatic resolution, where a lipase (B570770) enzyme selectively catalyzes a reaction (e.g., acylation) on one enantiomer of the amine, allowing the unreacted enantiomer to be separated. google.com
Enantioselective Synthesis: This approach aims to create a single enantiomer directly. While specific protocols for 1-benzyl-4,4-difluorocyclohexan-1-amine are not prominent in the literature, general methods for the asymmetric synthesis of chiral benzylic amines are well-established. One strategy involves the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides using a dual nickel/photoredox catalytic system with chiral bi-oxazoline (BiOX) ligands, which can produce highly enantioenriched products. nih.gov Another powerful method is the enantioselective synthesis of biphenols from 1,4-diketones through a traceless central-to-axial chirality exchange, highlighting advanced strategies for creating chirality. nih.gov
Once a single enantiomer of 1-Benzyl-4,4-difluorocyclohexan-1-amine is obtained, its existing stereocenter at C1 can influence the stereochemical outcome of subsequent reactions that create new stereocenters. This is known as a diastereoselective reaction. For example, if the amine were to participate in a Mannich reaction with an enolizable carbonyl compound and an aldehyde, the chiral environment provided by the amine could direct the approach of the reactants, leading to the preferential formation of one diastereomer over another. nih.gov Such substrate-controlled diastereoselective reactions are fundamental in organic synthesis for building complex molecules with multiple, well-defined stereocenters. nih.gov
Dynamic Stereochemistry and Conformational Interconversions
The primary dynamic process is the chair-chair interconversion of the cyclohexane ring. vu.nl As established, the equilibrium heavily favors the conformer with the bulky benzyl group in the equatorial position. However, the molecule is not static in this conformation. At room temperature, it is constantly undergoing ring flips, meaning a small but significant population of the higher-energy conformer (axial benzyl group) exists at any given moment. youtube.com This dynamic equilibrium can be studied using techniques like variable-temperature NMR spectroscopy, where the coalescence of signals for axial and equatorial protons at higher temperatures provides information about the rate of interconversion. vu.nl
The presence of the CF₂ group and the bulky C1 substituents influences the energy barrier of this inversion. The interplay between the steric demands of the benzyl and amine groups and the electronic effects of the fluorine atoms creates a unique conformational energy surface. Understanding this dynamic behavior is crucial, as the reactivity and biological interactions of the molecule may depend on its ability to access different conformations.
Computational and Spectroscopic Investigations
Advanced Spectroscopic Characterization (Beyond Basic Identification)
Advanced spectroscopic methods are essential for moving beyond simple confirmation of the molecular formula to a detailed understanding of the compound's three-dimensional structure, conformation, and electronic environment.
Detailed NMR Spectroscopy (e.g., ¹⁹F NMR, NOESY for Conformational Insights)
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for elucidating the structure of fluorinated organic molecules in solution. nih.gov
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is highly sensitive for NMR analysis. In 1-Benzyl-4,4-difluorocyclohexan-1-amine, the two fluorine atoms are chemically equivalent, and thus a single primary resonance would be expected in the ¹⁹F NMR spectrum. However, due to the chair conformation of the cyclohexane (B81311) ring, the fluorines occupy distinct axial and equatorial positions. In 1,1-difluorocyclohexane, the equatorial fluorine is shifted significantly downfield (by about 15.6 ppm) from the axial fluorine at low temperatures. semanticscholar.org This chemical shift difference is a key indicator of the ring's conformation. The spectrum would also exhibit complex splitting patterns due to coupling with adjacent protons (²JHF and ³JHF), providing further structural information. semanticscholar.orgmodgraph.co.uk
2D NMR for Conformational Insights: To unambiguously assign proton and carbon signals and to understand the spatial arrangement of the atoms, a suite of 2D NMR experiments is necessary.
HOESY/NOESY: Heteronuclear Overhauser Effect Spectroscopy (HOESY) or Nuclear Overhauser Effect Spectroscopy (NOESY) experiments are crucial for determining through-space proximity between nuclei. nih.gov For this molecule, a ¹H-¹⁹F HOESY or NOESY experiment would reveal correlations between the fluorine atoms and nearby protons on both the cyclohexane ring and the benzyl (B1604629) substituent. This data is critical for establishing the preferred orientation of the benzyl group relative to the difluorinated ring.
HETCOR/HSQC: These experiments correlate proton signals with directly attached carbon or fluorine atoms, aiding in the complete assignment of the ¹H, ¹³C, and ¹⁹F spectra.
Table 1: Predicted NMR Spectroscopic Data and Their Significance
| Technique | Expected Observation | Information Gained |
|---|---|---|
| ¹⁹F NMR | A single, complex multiplet at room temperature; potentially two distinct signals at low temperature. | Confirms the presence and electronic environment of the CF₂ group. Low-temperature studies can resolve axial vs. equatorial fluorine signals. semanticscholar.org |
| ¹H-¹⁹F HOESY/NOESY | Cross-peaks between fluorine nuclei and specific protons on the cyclohexane and benzyl rings. | Determines the spatial proximity of atoms, revealing the molecule's preferred 3D conformation in solution. |
| ¹H-¹³C HSQC | Correlation of each proton signal to its directly bonded carbon atom. | Unambiguous assignment of the carbon skeleton. |
High-Resolution Mass Spectrometry for Mechanistic Fragments
High-Resolution Mass Spectrometry (HRMS), particularly with tandem mass spectrometry (MS/MS), provides exact mass measurements, allowing for the determination of elemental compositions for the parent ion and its fragments. For protonated 1-Benzyl-4,4-difluorocyclohexan-1-amine, fragmentation is expected to follow pathways characteristic of benzylamines. nih.govnih.gov
The primary fragmentation pathways would likely involve:
Benzylic Cleavage: The most common pathway for benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) or tropylium (B1234903) ion at m/z 91.0548. nih.govresearchgate.net
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen within the cyclohexane ring can occur, leading to ring-opening fragments.
Loss of Ammonia (B1221849): Under certain conditions, protonated benzylamines can undergo rearrangement and eliminate ammonia (NH₃). nih.govresearchgate.net
Table 2: Predicted Mechanistic Fragments in HRMS
| Fragment Ion | Proposed Formula | Calculated Exact Mass (m/z) | Fragmentation Pathway |
|---|---|---|---|
| Molecular Ion [M+H]⁺ | C₁₃H₁₈F₂N⁺ | 226.1402 | Protonation of parent molecule |
| Benzyl/Tropylium Cation | C₇H₇⁺ | 91.0548 | Benzylic C-N bond cleavage nih.gov |
| Cyclohexyl Imine Fragment | C₆H₁₁F₂N⁺ | 134.0854 | Loss of benzyl radical |
X-ray Crystallography of Derivatives for Solid-State Conformation
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of a molecule in the solid state. nih.gov While a crystal structure for the parent amine has not been reported, analysis would require the formation of a suitable crystalline derivative, such as its hydrochloride salt or an amide.
A successful crystallographic analysis would precisely determine:
Solid-State Conformation: It would confirm the chair conformation of the cyclohexane ring and establish the exact bond lengths, bond angles, and torsion angles. aalto.firedalyc.org
Substituent Orientation: The analysis would unambiguously show whether the benzyl and amino groups occupy axial or equatorial positions on the C1 carbon.
Intermolecular Interactions: It would reveal how the molecules pack in the crystal lattice, identifying key interactions like hydrogen bonds involving the amine group that stabilize the structure. mdpi.com
Quantum Chemical and Molecular Modeling Studies
Computational chemistry offers powerful tools to complement experimental data, providing deep insights into the electronic properties and conformational dynamics of molecules. rsc.org
Density Functional Theory (DFT) for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. youtube.com Using a common functional like B3LYP with a basis set such as 6-311+G(d,p), one can perform a full geometry optimization to find the lowest energy structure of 1-Benzyl-4,4-difluorocyclohexan-1-amine. nih.govacs.org
Key properties derived from DFT calculations include:
Optimized Geometry: Provides theoretical bond lengths and angles that can be compared with experimental data (e.g., from X-ray crystallography).
Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the molecule's kinetic stability and chemical reactivity. The HOMO-LUMO energy gap is a key indicator of electronic excitability. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of interaction and reactivity.
Table 3: Typical DFT Computational Parameters and Outputs
| Parameter/Method | Purpose |
|---|---|
| Functional (e.g., B3LYP, M06-2X) | Approximates the exchange-correlation energy in the electronic system. |
| Basis Set (e.g., 6-311+G(d,p)) | Defines the set of atomic orbitals used to construct the molecular orbitals. |
| Geometry Optimization | Finds the minimum energy conformation of the molecule. |
| Frequency Calculation | Confirms the optimized structure is a true minimum and predicts vibrational spectra (IR, Raman). acs.org |
| HOMO/LUMO Analysis | Determines frontier molecular orbitals to predict reactivity and electronic properties. nih.gov |
Conformational Analysis via Molecular Mechanics and Dynamics
The conformational flexibility of the 1-benzyl-4,4-difluorocyclohexan-1-amine is primarily determined by the chair-chair interconversion of the cyclohexane ring and the orientation of the substituents at the C1 position. libretexts.orgspcmc.ac.in
Chair Conformations: For a substituted cyclohexane, the chair conformation is the most stable. libretexts.org The key equilibrium for this molecule is the ring flip, which interconverts the axial and equatorial positions of the substituents. Given the steric bulk, large substituents generally prefer the equatorial position to minimize unfavorable 1,3-diaxial interactions. spcmc.ac.inlibretexts.org In this case, the large benzyl group would strongly favor the equatorial position.
Molecular mechanics force fields (e.g., MMFF94, AMBER) and molecular dynamics (MD) simulations can be used to:
Map the Potential Energy Surface: Systematically rotating bonds allows for the identification of all stable conformers and the energy barriers between them. core.ac.uk
Determine Conformational Populations: By calculating the relative energies of the different conformers (e.g., benzyl-equatorial vs. benzyl-axial), their equilibrium populations can be predicted using the Boltzmann distribution.
Simulate Dynamic Behavior: MD simulations can model the movement of the molecule over time, providing insights into the rates of conformational changes like ring flipping. acs.org
Table 4: Potential Conformers and Factors Influencing Stability
| Conformer | Key Steric Interactions | Predicted Relative Stability |
|---|---|---|
| Benzyl (equatorial) | Minimal 1,3-diaxial strain from the benzyl group. | Highly favored; predicted to be the global minimum energy conformer. libretexts.org |
| Benzyl (axial) | Significant 1,3-diaxial steric strain between the benzyl group and axial hydrogens at C3 and C5. | Highly disfavored; predicted to be significantly higher in energy. spcmc.ac.in |
Prediction of Spectroscopic Parameters
Due to the limited availability of published experimental spectroscopic data for 1-benzyl-4,4-difluorocyclohexan-1-amine, computational methods and analysis of analogous structures are employed to predict its key spectroscopic features. These predictions are valuable for guiding the synthesis and characterization of the compound.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the benzyl and difluorocyclohexane moieties. The aromatic protons of the benzyl group are predicted to appear in the typical downfield region of 7.2-7.4 ppm. chemicalbook.com The benzylic methylene (B1212753) protons (-CH₂-) adjacent to the aromatic ring would likely present as a singlet around 3.8 ppm. researchgate.net The protons on the cyclohexane ring will be split by the adjacent fluorine atoms and other protons, leading to more complex multiplets. The protons at the C2 and C6 positions (adjacent to the quaternary amine carbon) are expected to be shifted further downfield compared to those at C3 and C5 due to the influence of the amine group.
Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic (C₆H₅) | ~ 7.40 - 7.20 | Multiplet |
| Benzylic (CH₂) | ~ 3.80 | Singlet |
| Cyclohexane (H2, H6) | ~ 2.20 - 2.00 | Multiplet |
| Cyclohexane (H3, H5) | ~ 1.90 - 1.70 | Multiplet |
¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the six unique carbon environments in the molecule. The introduction of two fluorine atoms at the C4 position will cause the C4 signal to appear as a triplet due to C-F coupling. Furthermore, coupling is expected for the adjacent C3 and C5 carbons (two-bond coupling, ²JCF) and the C2 and C6 carbons (three-bond coupling, ³JCF). The aromatic carbons will show characteristic shifts between 127 and 140 ppm.
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |
|---|---|---|
| C1 (Quaternary C-NH₂) | ~ 55 | Triplet (³JCF) |
| C2, C6 | ~ 35 | Triplet (²JCF) |
| C3, C5 | ~ 30 | Triplet (¹JCF) |
| C4 (CF₂) | ~ 122 | - |
| Benzylic (CH₂) | ~ 50 | - |
| Aromatic (Quaternary) | ~ 139 | - |
¹⁹F NMR Spectroscopy: The ¹⁹F NMR spectrum is the most direct method for observing the fluorine atoms. For 1-benzyl-4,4-difluorocyclohexan-1-amine, a single signal is expected for the two equivalent fluorine atoms. The chemical shift of this signal is influenced by the surrounding chemical environment. Computational tools based on density-functional-theory (DFT) are often used to accurately predict ¹⁹F NMR chemical shifts. rsc.org
Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present. Key predicted vibrational frequencies for this compound include N-H stretching vibrations for the primary amine, C-H stretching for the aromatic and aliphatic groups, and strong C-F stretching bands. Based on the spectrum of benzylamine (B48309), the primary amine should exhibit two N-H stretching bands in the region of 3300-3400 cm⁻¹. researchgate.net Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will appear just below 3000 cm⁻¹. researchgate.net Strong absorptions corresponding to the C-F bonds are anticipated in the 1100-1000 cm⁻¹ region.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Primary Amine) | 3400 - 3300 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium-Strong |
| C=C Stretch (Aromatic) | 1600 - 1450 | Medium |
| N-H Bend (Primary Amine) | ~ 1600 | Medium |
Ligand-Target Interaction Modeling (e.g., Docking Studies with Protein Models)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a small molecule ligand, such as 1-benzyl-4,4-difluorocyclohexan-1-amine, with a protein target.
The inclusion of a gem-difluoro group on the cyclohexane ring is of particular interest in medicinal chemistry. Fluorine's high electronegativity can alter the acidity of nearby protons, influence metabolic stability, and modulate binding affinity to protein targets. researchgate.netpsu.edu The 4,4-difluorocyclohexyl motif can serve as a lipophilic isostere for other groups, such as a carbonyl or isopropyl group, while potentially improving pharmacokinetic properties. researchgate.net
Hypothetical Docking Study: Targeting Monoamine Oxidase B (MAO-B)
Derivatives of benzylamine are known to act as inhibitors of monoamine oxidase (MAO) enzymes, which are significant targets for the treatment of neurological disorders. nih.gov Specifically, selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. A molecular docking study could be performed to investigate the potential of 1-benzyl-4,4-difluorocyclohexan-1-amine as an MAO-B inhibitor.
The process would involve using the crystal structure of human MAO-B, for instance, the one complexed with safinamide (B1662184) (PDB ID: 2V5Z), retrieved from the Protein Data Bank. researchgate.net The ligand (1-benzyl-4,4-difluorocyclohexan-1-amine) would be prepared for docking by generating its 3D structure and assigning appropriate protonation states. nih.gov The docking simulation would then place the ligand into the active site of the MAO-B enzyme, and a scoring function would estimate the binding affinity.
The results would predict the binding pose, identifying key interactions such as hydrogen bonds between the amine group of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the benzyl and difluorocyclohexyl groups. The fluorine atoms could potentially engage in favorable orthogonal multipolar interactions with backbone carbonyls or other electron-deficient areas of the protein, further stabilizing the complex.
Example Setup for a Hypothetical Docking Study
| Parameter | Specification | Rationale |
|---|---|---|
| Protein Target | Human Monoamine Oxidase B (MAO-B) | Benzylamine derivatives are known inhibitors of MAO enzymes. nih.gov |
| PDB Code | 2V5Z | High-resolution crystal structure of hMAO-B with a bound ligand. researchgate.net |
| Ligand | 1-Benzyl-4,4-difluorocyclohexan-1-amine | The molecule of interest, to be evaluated as a potential inhibitor. |
| Software | AutoDock, Schrödinger Maestro, etc. | Standard, validated software for molecular docking simulations. nih.gov |
| Preparation | Remove water, add polar hydrogens, assign charges | Standard procedure to prepare the protein and ligand for docking. mdpi.com |
| Analysis | Binding energy (kcal/mol), binding pose, hydrogen bonds, hydrophobic interactions | Key outputs to evaluate the ligand's potential affinity and binding mode. |
Such computational studies provide valuable insights into the structure-activity relationship and can guide the synthesis of more potent and selective analogs for specific biological targets.
Applications in Advanced Chemical Design and Discovery
1-Benzyl-4,4-difluorocyclohexan-1-amine as a Versatile Synthetic Building Block
The utility of 1-Benzyl-4,4-difluorocyclohexan-1-amine as a foundational component in synthesis is rooted in its distinct structural features. lifechemicals.com The benzyl (B1604629) group can be readily removed or modified, while the primary amine on a tertiary carbon atom embedded within a difluorinated ring offers a unique three-dimensional exit vector for further chemical elaboration. This makes it an attractive starting point for combinatorial chemistry and the generation of compound libraries. lifechemicals.com
The 4,4-difluorocyclohexylamine core is a privileged scaffold in drug discovery. Its rigid, saturated nature provides a three-dimensional character that is often desirable for improving selectivity and pharmacological properties compared to flat, aromatic systems. The introduction of the gem-difluoro group serves to block potential sites of metabolism that could occur in a non-fluorinated cyclohexane (B81311) ring, thus enhancing the metabolic stability of resulting New Chemical Entities (NCEs). nih.govdiva-portal.orgrsc.orgnih.gov
Researchers utilize this building block to synthesize novel compounds for a range of therapeutic targets. The amine serves as a handle for introducing various functional groups, allowing for the systematic exploration of the chemical space around the core scaffold. This approach has been instrumental in developing compounds for targets where precise spatial orientation of substituents is critical for biological activity. lifechemicals.comdiva-portal.orgrsc.orgnih.govresearchgate.net
The incorporation of the gem-difluoro moiety at the 4-position of the cyclohexane ring is a deliberate design choice to modulate key physicochemical properties. nih.govdntb.gov.uachemscene.combldpharm.comresearchgate.netnih.gov Fluorine's high electronegativity has a profound impact on the molecule's electronic and physical characteristics.
Basicity (pKa): The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the pKa of the primary amine. nih.govdntb.gov.ua This reduction in basicity can be crucial for optimizing a drug candidate's properties, such as reducing off-target effects at physiological pH or improving oral bioavailability by altering absorption characteristics. Studies on analogous functionalized gem-difluorinated cycloalkanes have shown that this pKa reduction is a consistent and predictable effect. researchgate.netdntb.gov.ua
Metabolic Stability: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. By replacing C-H bonds at a metabolically susceptible position with C-F bonds, the metabolic stability of the resulting molecules can be significantly improved. nih.gov The gem-difluoro group in 1-benzyl-4,4-difluorocyclohexan-1-amine effectively shields the 4-position from oxidative metabolism. nih.gov
Table 1: Impact of gem-Difluorination on Physicochemical Properties of Aminocyclohexanes
This table presents generalized data based on findings from studies on gem-difluorinated cycloalkanes to illustrate the design principles.
| Property | Non-Fluorinated Analog (Cyclohexylamine) | gem-Difluorinated Analog (4,4-Difluorocyclohexylamine) | Rationale |
| pKa of Amine | Higher | Lower (by ~0.3-0.5 units) | Inductive electron-withdrawing effect of the two fluorine atoms reduces the electron density on the nitrogen, making it a weaker base. researchgate.netdntb.gov.ua |
| Lipophilicity (LogP) | Baseline | Can be lower or higher | The effect is complex and depends on the overall molecular structure, but the CF2 group can alter polarity and solvation. nih.govdntb.gov.ua |
| Metabolic Stability | Susceptible to oxidation at the cyclohexane ring | Generally enhanced | The strong C-F bonds block potential sites of metabolism on the ring. nih.gov |
Development of Probes and Tools for Biological Systems Research
Beyond its role in creating NCEs, the 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold is valuable for constructing chemical probes to investigate biological systems.
The unique properties of the difluorocyclohexyl motif can be leveraged in the design of mechanistic probes. For instance, the fluorine atoms can serve as reporters in ¹⁹F NMR spectroscopy studies. researchgate.net This technique allows for the study of protein-ligand interactions in a complex biological environment without the background noise associated with ¹H NMR. By incorporating the 4,4-difluorocyclohexyl group into a ligand, researchers can directly observe binding events and conformational changes in the target protein. researchgate.net
The rigid conformation of the difluorocyclohexane ring helps to pre-organize the molecule into a specific shape for binding to a biological target. This conformational rigidity reduces the entropic penalty upon binding, potentially leading to higher affinity. The fluorine atoms themselves can participate in specific, non-covalent interactions with protein targets. While not a classical hydrogen bond acceptor, the polarized C-F bond can interact favorably with electrophilic groups or participate in orthogonal multipolar interactions with backbone amides in a protein binding pocket. These subtle interactions can be critical for achieving high potency and selectivity. researchgate.net
The two fluorine atoms exert significant control over the conformation of the cyclohexane ring. The stereoelectronic effects of the C-F bonds, including the gauche effect, can favor a specific chair conformation of the ring. nih.govdntb.gov.uaresearchgate.net This conformational locking can be a powerful tool in drug design, as it presents a specific and stable geometry to the target receptor, which can enhance binding affinity and selectivity. nih.govdntb.gov.uachemscene.combldpharm.comresearchgate.netresearchgate.net The electronic modulation, primarily the inductive withdrawal of electron density, not only affects the amine's basicity but also influences the dipole moment of the entire scaffold, which can impact membrane permeability and interactions with target proteins. nih.govdntb.gov.uaresearchgate.net
Comparative Studies with Structural Analogs
The chemical properties and synthetic utility of 1-Benzyl-4,4-difluorocyclohexan-1-amine are best understood through comparison with its structural analogs. By systematically evaluating the roles of the gem-difluoro group on the cyclohexane ring and the benzyl substituent on the amine, researchers can rationalize how these functionalities influence the molecule's behavior and its potential applications as a building block in medicinal chemistry.
The introduction of fluorine atoms and benzyl groups significantly alters the physicochemical profile of the parent cyclohexylamine (B46788) scaffold. These changes are critical in tuning molecular properties for various applications in chemical synthesis and drug discovery.
Influence of gem-Difluoro Substituents:
The replacement of two hydrogen atoms with fluorine at the C4 position of the cyclohexyl ring imparts profound effects on the molecule's electronic and metabolic properties. The gem-difluoromethylene (CF2) group is a valuable motif in medicinal chemistry, known to enhance metabolic stability and modulate physicochemical properties. enamine.net
Basicity (pKa): The primary influence of the CF2 group is its strong electron-withdrawing inductive effect. nih.gov The highly electronegative fluorine atoms pull electron density away from the cyclohexane ring, which in turn reduces the electron density on the nitrogen atom of the amine. This decrease in electron availability makes the lone pair on the nitrogen less available to accept a proton, thereby reducing the basicity of the amine (a lower pKa value) compared to its non-fluorinated counterpart, 1-benzylcyclohexan-1-amine. nih.govchemrxiv.org Studies on various fluorinated cyclic amines have consistently shown that amine basicity changes in a predictable manner depending on the fluorination pattern. acs.org
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes. The gem-difluoro group at the C4 position can shield adjacent positions from metabolic attack, which may improve the metabolic stability of molecules incorporating this scaffold. nih.gov
Influence of the Benzyl Substituent:
The benzyl group attached to the C1 position also plays a crucial role in defining the molecule's chemical character.
Steric Hindrance: The bulky benzyl group provides significant steric hindrance around the amine, which can influence its reactivity in synthetic transformations. This steric bulk can direct the approach of reagents in a stereoselective manner or hinder reactions at the amine center.
Lipophilicity and Aromatic Interactions: The aromatic phenyl ring of the benzyl group significantly increases the molecule's lipophilicity and introduces the possibility of pi-stacking interactions. In the context of drug design, this can be crucial for binding to biological targets. nih.gov The replacement of a simple alkyl group with a benzyl group often enhances a compound's affinity for protein binding sites.
The following table provides a comparative overview of the predicted or observed physicochemical properties of 1-Benzyl-4,4-difluorocyclohexan-1-amine and its key structural analogs.
| Compound | Structure | Predicted pKa | Predicted XLogP3 | Key Feature |
| 1-Benzyl-4,4-difluorocyclohexan-1-amine | Lower than non-fluorinated analog | Higher than non-benzylated analog | Combines effects of both substituents | |
| 1-Benzylcyclohexan-1-amine | ~10.6 (similar to cyclohexylamine wikipedia.org) | ~3.5 | Non-fluorinated analog | |
| 4,4-Difluorocyclohexan-1-amine | 9.86 lookchem.comchemicalbook.com | 1.2 lookchem.com | Non-benzylated analog | |
| Cyclohexylamine | 10.64 wikipedia.org | 1.49 | Parent scaffold |
Data is based on predicted values from chemical databases or experimental values of closely related compounds where available. wikipedia.orglookchem.comchemicalbook.com
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by making targeted structural modifications. pharmacologymentor.com The 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold represents a class of molecules known as arylcyclohexylamines, which have been extensively studied. nih.gov While specific SAR studies for this exact molecule in a synthetic context are not widely published, valuable insights can be drawn from research on analogous structures where this core is systematically modified.
The primary utility of this scaffold is as a versatile building block for creating libraries of compounds for biological screening. The "activity" in this context often refers to biological potency (e.g., IC50 or Ki values). The SAR focuses on how modifications to different parts of the molecule affect this activity.
Key regions for synthetic modification on the 1-benzyl-4,4-difluorocyclohexan-1-amine scaffold include:
The Benzyl Ring: This is a common site for modification. Adding various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho, meta, or para positions can drastically alter electronic properties, lipophilicity, and steric profile. This, in turn, affects how the molecule fits into a protein's binding pocket. For example, in studies of N-benzyl substituted inhibitors, the position and nature of substituents on the benzyl ring were critical for potency. nih.govnih.gov Often, fluoro or cyano substitutions can lead to improved activity. nih.gov
The Cyclohexyl Ring: While the gem-difluoro group is a fixed feature, other positions on the cyclohexyl ring could be modified. For instance, hydroxylation of the ring in related arylcyclohexylamines has been shown to decrease both potency and efficacy. nih.gov
The Amine Group: The primary amine can be derivatized to secondary or tertiary amines, or converted into amides or sulfonamides. These changes significantly alter the basicity and hydrogen-bonding capabilities of the molecule, which are often crucial for target engagement.
A hypothetical SAR study based on a related series of kinase inhibitors might explore substitutions on the benzyl ring. The findings could be summarized as follows, demonstrating how systematic chemical changes translate to changes in biological activity.
| Analog Reference | R1 (para-position) | R2 (ortho-position) | Relative Potency (IC50) | SAR Interpretation |
| Parent (unsubstituted) | H | H | 1.0 (Baseline) | Baseline compound. |
| Analog A | F | H | 0.5 | Small, electron-withdrawing group at para-position is favorable. |
| Analog B | OMe | H | 2.1 | Electron-donating group at para-position is detrimental. |
| Analog C | H | F | 0.8 | Substitution at ortho-position is tolerated but less effective than para. |
| Analog D | Cl | H | 0.6 | Larger halogen is also favorable, suggesting a hydrophobic pocket. |
| Analog E | Me | H | 1.5 | Small alkyl group is not well-tolerated. |
This type of systematic study allows chemists to build a rational model for how the structure of this class of compounds relates to their activity, guiding the synthesis of more potent and selective molecules. researchgate.net The 1-benzyl-4,4-difluorocyclohexan-1-amine core provides a robust and tunable platform for such explorations.
Future Directions and Emerging Research Avenues
Development of More Sustainable and Greener Synthetic Routes
The principles of green chemistry are increasingly being applied to the synthesis of complex molecules to reduce environmental impact and improve efficiency. nih.gov Future research on 1-Benzyl-4,4-difluorocyclohexan-1-amine will likely prioritize the development of more sustainable synthetic methodologies.
Key areas of focus include:
Alternative Fluorinating Reagents: While traditional fluorination methods can be effective, they often rely on hazardous reagents. dovepress.com Research is ongoing to identify and utilize milder and more environmentally benign fluorinating agents.
Catalytic Approaches: The development of catalytic methods, particularly those involving transition metals, for the introduction of fluorine or for the construction of the difluorocyclohexyl core could significantly improve the atom economy and reduce waste. dovepress.com
Solvent Selection: A shift towards greener solvents, such as water, supercritical fluids like CO2, or bio-based solvents, is anticipated to replace traditional volatile organic compounds. nih.gov
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and efficiency for fluorination reactions, which can be highly energetic.
A comparative overview of traditional versus potential greener synthetic approaches is presented in the table below.
| Synthetic Aspect | Traditional Approach | Potential Green Alternative | Anticipated Benefits |
| Fluorinating Agent | Harsh and hazardous reagents (e.g., SF4, DAST) | Milder, solid-state reagents (e.g., KF) rsc.org | Increased safety, reduced toxicity |
| Catalysis | Stoichiometric reagents | Transition-metal catalysis dovepress.com | Higher efficiency, lower waste |
| Solvents | Chlorinated hydrocarbons, polar aprotic solvents | Water, supercritical CO2, bio-solvents nih.gov | Reduced environmental pollution |
| Process | Batch synthesis | Continuous flow chemistry | Improved safety, scalability, and control |
Exploration of Unconventional Reactivity Patterns
The gem-difluoro group in 1-Benzyl-4,4-difluorocyclohexan-1-amine significantly influences the reactivity of the cyclohexane (B81311) ring. Future research will likely delve into exploring unconventional reactivity patterns stemming from the electronic effects of the fluorine atoms.
Potential areas of investigation include:
Neighboring Group Participation: The strong electron-withdrawing nature of the fluorine atoms can influence the reactivity of adjacent functional groups, potentially leading to novel intramolecular reactions.
C-H Functionalization: The activation of C-H bonds on the difluorocyclohexane ring could provide direct routes to novel derivatives without the need for pre-functionalized starting materials.
Radical Reactions: The stability of radicals adjacent to fluorine atoms could be exploited in novel radical-based transformations to introduce new substituents onto the cyclohexane scaffold. acs.org
Ring-Opening Reactions: Under specific conditions, the strained ring system could undergo ring-opening reactions, providing access to unique acyclic fluorinated building blocks.
Integration with Artificial Intelligence and Machine Learning for Molecular Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govnih.gov These computational tools can be leveraged to accelerate the development of new derivatives of 1-Benzyl-4,4-difluorocyclohexan-1-amine with optimized properties.
Key applications of AI and ML in this context include:
De Novo Design: Generative AI models can design novel molecules based on the 1-Benzyl-4,4-difluorocyclohexan-1-amine scaffold with desired physicochemical and biological properties. springernature.com
Property Prediction: Machine learning algorithms can be trained to accurately predict properties such as solubility, metabolic stability, and biological activity for virtual libraries of derivatives, thus prioritizing synthetic efforts. nih.govresearchgate.net
Synthetic Route Prediction: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes, potentially identifying more sustainable and cost-effective methods. acs.org
Target Identification: Machine learning can analyze biological data to identify potential protein targets for which derivatives of 1-Benzyl-4,4-difluorocyclohexan-1-amine may have high affinity and selectivity. researchgate.net
The table below summarizes the potential impact of AI and ML on the development of this compound.
| AI/ML Application | Description | Potential Impact |
| De Novo Molecular Design | Generative models create novel molecular structures with desired properties. springernature.com | Rapid exploration of chemical space and identification of novel drug candidates. |
| Predictive Modeling | Algorithms predict physicochemical and biological properties of virtual compounds. nih.gov | Reduced cost and time of drug discovery by prioritizing promising candidates. |
| Retrosynthesis Planning | AI suggests optimal synthetic pathways to target molecules. acs.org | Accelerated synthesis and discovery of more efficient and greener routes. |
| Biological Target Identification | ML models analyze biological data to propose potential protein targets. researchgate.net | Facilitation of drug repurposing and understanding of mechanisms of action. |
Expanding the Scope of Applications in Chemical Biology Research
The unique properties of the 4,4-difluorocyclohexyl motif make it an attractive component for the design of chemical tools to probe biological systems. chemscene.com Future research is expected to expand the applications of 1-Benzyl-4,4-difluorocyclohexan-1-amine and its derivatives in chemical biology.
Potential applications include:
Chemical Probes: The compound can serve as a scaffold for the development of chemical probes to study specific biological processes or protein functions. claremont.edu The difluoro group can act as a subtle modulator of conformation and lipophilicity.
Fluorogenic Probes: By incorporating fluorophore-quencher pairs, derivatives could be designed as fluorogenic probes that exhibit an increase in fluorescence upon interaction with a specific biological target. researchgate.netnih.gov
Bioorthogonal Chemistry: The development of derivatives with bioorthogonal functional groups would allow for the specific labeling and tracking of these molecules in complex biological environments. pressbooks.pub
PET Imaging: The introduction of a radioactive fluorine isotope (¹⁸F) would enable the use of these compounds as tracers for Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of biological processes in vivo.
Conclusion
Summary of Key Academic Contributions and Findings
The academic contributions directly focused on "1-Benzyl-4,4-difluorocyclohexan-1-amine" are not extensively detailed in publicly available research. However, its structural components, namely the gem-difluorocyclohexane core and the benzylamine (B48309) moiety, are subjects of significant academic interest in the field of medicinal chemistry and drug design. The primary contribution of this compound to the scientific community is as a specialized building block for the synthesis of more complex molecules.
Research on analogous gem-difluorinated cycloalkanes has provided key findings on how this functional group influences important physicochemical properties. The introduction of a difluoromethylene group into a cyclic system can significantly alter lipophilicity, metabolic stability, and the acidity or basicity of nearby functional groups. nih.govenamine.net These modifications are crucial in the process of optimizing lead compounds in drug discovery. For instance, gem-difluorination has been shown to either maintain or slightly enhance metabolic stability in various model systems. nih.gov
The benzylamine portion of the molecule is a common pharmacophore found in a wide range of biologically active compounds. Its presence suggests that "1-Benzyl-4,4-difluorocyclohexan-1-amine" could be utilized in the synthesis of novel therapeutic agents. The combination of the rigid, fluorinated cyclic core with the versatile benzylamine group offers a unique three-dimensional structure for probing biological targets.
| Physicochemical Property | Effect of gem-Difluorination | Relevance in Drug Discovery |
|---|---|---|
| Acidity/Basicity (pKa) | The electron-withdrawing nature of the fluorine atoms generally decreases the basicity of the amine group. | Modulation of pKa can influence a drug's solubility, absorption, and interaction with biological targets. |
| Lipophilicity (LogP) | The effect on lipophilicity can be complex and is influenced by the overall molecular structure, but gem-difluorination often leads to a decrease in lipophilicity compared to a non-fluorinated analog. chemrxiv.org | Optimizing lipophilicity is critical for achieving the desired absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate. |
| Metabolic Stability | The C-F bond is very strong, and the presence of fluorine atoms can block sites of metabolism, often leading to increased metabolic stability. nih.gov | Enhanced metabolic stability can lead to a longer half-life of a drug in the body, potentially allowing for less frequent dosing. |
Recapitulation of the Compound's Significance in Chemical Research
The significance of "1-Benzyl-4,4-difluorocyclohexan-1-amine" in chemical research lies predominantly in its role as a valuable building block for the synthesis of novel chemical entities, particularly in the realm of medicinal chemistry. The strategic incorporation of fluorine into organic molecules is a well-established strategy for modulating their biological properties, and this compound provides a readily available source of a gem-difluorinated cyclohexane (B81311) scaffold. researchgate.net
The presence of the primary amine group offers a versatile handle for a wide array of chemical transformations, allowing for the facile introduction of this fluorinated core into larger, more complex molecules. This makes it a significant tool for chemists engaged in structure-activity relationship (SAR) studies, where the systematic modification of a lead compound is undertaken to improve its therapeutic properties.
The gem-difluoro group is often used as a bioisostere for a carbonyl group or a gem-dimethyl group, allowing for the fine-tuning of a molecule's steric and electronic properties. This bioisosteric replacement can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates. chemrxiv.org Therefore, the availability of "1-Benzyl-4,4-difluorocyclohexan-1-amine" and similar fluorinated building blocks is crucial for the advancement of drug discovery programs. enamine.net
Outlook on Future Research Potential and Impact
The future research potential for "1-Benzyl-4,4-difluorocyclohexan-1-amine" is promising and is intrinsically linked to the broader trends in medicinal chemistry and materials science. As the demand for more sophisticated and effective therapeutic agents continues to grow, the need for novel, three-dimensional building blocks will also increase.
Future research efforts will likely focus on the incorporation of the 4,4-difluorocyclohexan-1-amine scaffold into a diverse range of biologically active molecules. This could include the synthesis of novel inhibitors of enzymes such as kinases or proteases, or modulators of receptors where the unique conformational constraints and electronic properties of the fluorinated ring can be exploited to achieve high affinity and selectivity.
Furthermore, the development of new synthetic methodologies that utilize "1-Benzyl-4,4-difluorocyclohexan-1-amine" as a starting material could be a fruitful area of investigation. This might involve the development of novel coupling reactions or functionalization strategies that allow for the efficient and stereoselective synthesis of complex molecules.
The impact of this and similar fluorinated building blocks will be felt in the continued development of new pharmaceuticals with improved efficacy and safety profiles. The ability to precisely control the physicochemical properties of drug candidates through the strategic incorporation of fluorinated motifs is a powerful tool in the hands of medicinal chemists, and "1-Benzyl-4,4-difluorocyclohexan-1-amine" represents a valuable addition to this molecular toolbox.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Benzyl-4,4-difluorocyclohexan-1-amine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves fluorination of a cyclohexane precursor followed by benzylamine conjugation. For fluorination, nucleophilic substitution (e.g., using KF or Selectfluor®) or catalytic methods (e.g., transition-metal catalysts) can introduce difluorine at the 4,4-positions . Amine conjugation may employ reductive amination (NaBH₃CN) or alkylation (benzyl halides). Optimizing reaction temperature (e.g., 85–110°C for fluorinated intermediates) and solvent polarity (DMF or THF) improves yield . Purification via flash chromatography (ethyl acetate/hexane) is recommended .
Q. Which spectroscopic techniques are critical for characterizing 1-Benzyl-4,4-difluorocyclohexan-1-amine?
- Methodological Answer :
- NMR : ¹⁹F NMR identifies fluorine environments (δ ~ -100 to -150 ppm for CF₂). ¹H NMR distinguishes benzyl protons (δ 7.2–7.4 ppm) and cyclohexane protons (split by fluorine coupling) .
- IR : Confirms amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1100 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
Q. How does the electronic effect of fluorine atoms influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The strong electron-withdrawing nature of fluorine increases the electrophilicity of adjacent carbons, enhancing susceptibility to nucleophilic attack. For example, the 4,4-difluoro group on cyclohexane may stabilize transition states in SN2 reactions. Comparative studies with non-fluorinated analogs (e.g., benzylcyclohexanamine) show slower reaction kinetics, confirming fluorine’s electronic impact .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during synthesis, and what analytical methods resolve enantiomeric purity?
- Methodological Answer : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s catalysts) can enforce stereochemistry at the amine center . Enantiomeric resolution requires chiral HPLC (e.g., Chiralpak® columns) or X-ray crystallography. For example, (1R,2R)-configured fluorocyclohexanamines are resolved using hexane/isopropanol mobile phases .
Q. What role do fluorine atoms play in modulating the compound’s bioactivity, particularly in enzyme inhibition?
- Methodological Answer : Fluorine enhances metabolic stability and binding affinity via hydrophobic interactions and halogen bonding. In vitro assays (e.g., enzyme inhibition kinetics) comparing 4,4-difluoro vs. non-fluorinated analogs show improved IC₅₀ values for fluorinated derivatives. Molecular docking studies (AutoDock Vina) highlight fluorine’s role in occupying hydrophobic enzyme pockets .
Q. How can computational chemistry predict the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- DFT Calculations : Gaussian or ORCA software models electron density maps, predicting nucleophilic/electrophilic sites .
- MD Simulations : GROMACS simulates solvation effects and conformational stability (e.g., cyclohexane ring puckering) .
- pKa Prediction : Tools like MarvinSketch estimate amine basicity (pKa ~9–10), critical for protonation-dependent bioactivity .
Q. How should researchers address contradictory data in fluorinated amine stability under varying pH conditions?
- Methodological Answer : Stability studies (pH 1–10, 37°C) with HPLC monitoring identify degradation products. For example, acidic conditions may protonate the amine, increasing solubility but accelerating hydrolysis. Conflicting data often arise from impurities; rigorous purification (e.g., recrystallization) and LC-MS validation are essential .
Key Considerations for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
